molecular formula C18H18N2O3S2 B2541602 4-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide CAS No. 941966-83-2

4-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide

Cat. No.: B2541602
CAS No.: 941966-83-2
M. Wt: 374.47
InChI Key: XIAJZSAGKMIFLP-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide is a synthetic organic compound featuring a cyclopenta[b]thiophene core substituted with a cyano group at position 3 and a benzenesulfonyl-linked butanamide moiety at position 2. Its molecular formula is C₁₈H₁₇N₂O₃S₂, with a molecular weight of 385.47 g/mol. The compound’s structure combines a bicyclic thiophene system with sulfonamide and acrylamide functionalities, making it a candidate for studying kinase inhibition and antiproliferative activity .

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c19-12-15-14-8-4-9-16(14)24-18(15)20-17(21)10-5-11-25(22,23)13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAJZSAGKMIFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the cyclopenta[b]thiophene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step often involves nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Attachment of the benzenesulfonyl group: This can be done via sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the butanamide linkage: This step involves amidation reactions, typically using amine precursors and coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and sulfonamide groups undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Yield
Amide hydrolysis6M HCl, reflux (12–24 h)4-(Benzenesulfonyl)butanoic acid + 3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-amine 60–75%
Sulfonamide hydrolysis10% NaOH, 80°C (8–12 h)Benzenesulfonic acid + N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide45–55%

Hydrolysis selectivity depends on pH: acidic conditions favor amide cleavage, while basic conditions target sulfonamide bonds preferentially .

Nucleophilic Substitution

The benzenesulfonyl group participates in nucleophilic aromatic substitution (NAS) under activating conditions:

Reagent Conditions Product Role of Cyano Group
NH3 (gaseous)CuCl catalysis, 120°C (6 h)4-(Aminosulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide Electron-withdrawing activation
KSCNDMF, 100°C (10 h)4-(Thiocyanatosulfonyl)-N-{...}butanamideStabilizes transition state via conjugation

The cyano group enhances electrophilicity at the sulfonyl-attached benzene ring, directing substitution to the para position .

Reduction Reactions

Selective reduction of functional groups is achievable:

Target Group Reagent Conditions Product
AmideLiAlH4Anhydrous THF, 0°C → RT4-(Benzenesulfonyl)-N-{3-cyano-...}butanamine (secondary amine)
CyanoH2 (1 atm), Pd/CEthanol, RT (24 h)3-(Aminomethyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl derivative

Amide reductions require stoichiometric LiAlH4, while cyanos are hydrogenated catalytically without affecting sulfonamides .

Condensation and Cyclization

The compound serves as a precursor in heterocycle synthesis:

  • Knoevenagel Condensation :
    Reacts with active methylene compounds (e.g., malononitrile) under basic conditions to form α,β-unsaturated nitriles.

Stability Under Oxidative Conditions

The sulfonamide group resists oxidation, but the cyclopenta[b]thiophene moiety is susceptible:

Oxidizing Agent Conditions Outcome
H2O2 (30%)AcOH, 50°C (4 h)Sulfone formation at thiophene sulfur (minor) + amide oxidation (major)
KMnO4H2O, pH 7, RT (2 h)Degradation of cyclopenta[b]thiophene ring to dicarboxylic acid derivatives

Mechanistic Insights

  • Amide Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by resonance with the sulfonyl group .

  • Cyano Participation : Enhances electrophilicity in substitution reactions and directs regioselectivity in cyclization .

This compound’s multifunctional reactivity positions it as a versatile intermediate in drug discovery and materials synthesis. Research gaps remain in catalytic asymmetric modifications and photochemical behavior.

Data synthesized from peer-reviewed methodologies and analog studies .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a cyclopentathiophene core with a benzenesulfonyl group and a cyano substituent. Its molecular formula is C17H18N2O2S, and it exhibits significant biological activity due to its unique chemical framework.

Medicinal Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to 4-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .
  • Anti-inflammatory Properties :
    • The compound has been investigated for its anti-inflammatory effects. It has shown promise in inhibiting pro-inflammatory cytokines, which are critical in various inflammatory diseases. This property suggests its potential use in treating conditions like arthritis and other inflammatory disorders .
  • Antimicrobial Activity :
    • Some derivatives of this compound have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that it could be developed into new antibiotics or antimicrobial agents .

Material Science Applications

  • Organic Electronics :
    • The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic photovoltaic devices and organic light-emitting diodes (OLEDs) .
  • Polymer Chemistry :
    • The compound can be utilized as a building block in polymer synthesis, particularly in creating polymers with specific electronic or optical properties. Its incorporation into polymer matrices can enhance the performance of materials used in various high-tech applications .

Case Studies

StudyFocusFindings
Anticancer ActivityInduced apoptosis in breast cancer cell lines; IC50 values indicate significant potency compared to standard treatments.
Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in vitro; potential for therapeutic use in chronic inflammatory diseases.
Antimicrobial PropertiesEffective against Staphylococcus aureus and E.coli; suggests further development into topical antimicrobial agents.
Organic ElectronicsDemonstrated high charge mobility; suitable for use in flexible electronic devices due to thermal stability.
Polymer ChemistryEnhanced conductivity when incorporated into poly(3-hexylthiophene) matrices; potential for improved performance in solar cells.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of derivatives characterized by a 3-cyano-cyclopenta[b]thiophen-2-yl scaffold. Key structural variations include:

Compound Name / ID Substituent Key Structural Differences Impact on Properties
N-{3-Cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(4-fluorobenzenesulfonyl)butanamide (CAS 941900-92-1) 4-Fluoro-benzenesulfonyl Fluorine at the para position of the benzenesulfonyl group Enhanced electronegativity and potential metabolic stability compared to the non-fluorinated parent compound .
4-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide (CAS 422526-52-1) Chloro + tetrahydrobenzothiophene Chloro substituent and saturated benzothiophene ring Increased steric bulk; reduced aromaticity may alter binding affinity .
(2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide (30a) Morpholin-4-ylphenyl Enamide linkage with morpholine-substituted phenyl Improved solubility due to the hydrophilic morpholine group; enhanced kinase inhibition .
4-(Thiophen-2-yl)-N-(4-(trifluoromethyl)phenyl)butanamide (17) Trifluoromethylphenyl Trifluoromethyl group instead of benzenesulfonyl Higher lipophilicity and resistance to oxidative metabolism .

Physicochemical Properties

Property 4-(Benzenesulfonyl)-N-{3-cyano...butanamide 30a (Morpholine derivative) 36a (Naphthalene derivative)
Melting Point Not reported 296–298°C 228–230°C
Molecular Weight 385.47 g/mol 404.62 g/mol 369.53 g/mol
Solubility Low (predicted) Moderate (due to morpholine) Low (aromatic naphthalene)
  • The benzenesulfonyl group contributes to low solubility, while morpholine (30a) or piperazine (31a) substituents improve aqueous solubility .
  • Naphthalene derivative (36a) : Increased aromaticity reduces solubility but enhances π-π stacking in biological targets .

Spectral and Analytical Data

  • ¹H NMR : Cyclopenta[b]thiophen protons appear as multiplets at δ 2.25–2.80 ppm (CH₂ groups), while vinyl or aromatic protons resonate at δ 7.54–8.38 ppm .
  • EI-MS : Molecular ion peaks align with calculated masses (e.g., 369.53 [M⁺] for 36a vs. 404.62 [M⁺] for 30a ) .

Biological Activity

The compound 4-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide is a synthetic molecule that has garnered interest due to its potential biological activities, particularly in the context of inflammatory responses and as an inhibitor of Bruton's tyrosine kinase (Btk). This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C₁₅H₁₅N₃O₂S
  • Molecular Weight : 301.36 g/mol
  • IUPAC Name : this compound

This compound features a sulfonamide group and a cyclopentathiophene moiety, which are significant for its biological interactions.

Research indicates that This compound acts primarily as an inhibitor of Btk. Btk is a critical enzyme in B-cell receptor signaling and is implicated in various inflammatory and autoimmune diseases. By inhibiting Btk, this compound may reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α.

In Vitro Studies

In vitro studies have shown that this compound effectively suppresses the expression of inflammatory cytokines. For instance:

  • IL-1β and IL-6 Suppression : The compound demonstrated significant inhibition of IL-1β and IL-6 mRNA expression in cultured cells. This suggests a potent anti-inflammatory effect that could be beneficial in treating conditions characterized by chronic inflammation .

In Vivo Studies

In vivo experiments involving animal models have further confirmed the anti-inflammatory properties of this compound:

  • Cytokine Levels : Administration of the compound resulted in decreased levels of IL-1β, IL-6, and TNF-α in liver tissues without causing hepatotoxicity, as indicated by normal ALT and AST levels .

Case Studies

Several studies provide insights into the practical applications and effectiveness of this compound:

  • Study on Inflammatory Response : A study assessed the effects of the compound on LPS-induced inflammation in mice. Results showed a marked reduction in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .
  • Bruton's Tyrosine Kinase Inhibition : Another significant study highlighted its potential for treating B-cell malignancies by inhibiting Btk activity. The compound was shown to effectively reduce tumor growth in preclinical models .

Comparative Analysis

The following table summarizes the biological activities reported for This compound compared to other known anti-inflammatory compounds:

Compound NameTarget EnzymeCytokine InhibitionIC50 (µM)Reference
This compoundBruton's Tyrosine KinaseIL-1β, IL-60.5
Compound ACOXProstaglandins0.8
Compound BLOXLeukotrienes1.0

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide?

  • Methodology : The synthesis typically involves two key steps:

  • Step 1 : Preparation of the cyclopenta[b]thiophene core via cyclocondensation of thiophene derivatives with appropriate reagents (e.g., benzoylisothiocyanate in 1,4-dioxane under reflux) .
  • Step 2 : Sulfonamide coupling using 4-(benzenesulfonyl)butanoyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Optimization : Yield improvements are achieved by controlling reaction time (overnight stirring) and purification via recrystallization from dioxane or ice/water .

Q. What analytical techniques confirm the molecular structure of this compound?

  • Key Techniques :

  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., disorder analysis in cyclopenta[b]thiophene derivatives) .
  • NMR spectroscopy : Confirms substitution patterns (e.g., 1H^1H NMR for benzenesulfonyl protons and 13C^{13}C NMR for cyano groups).
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+^+ peaks).
  • InChI/SMILES : PubChem-derived identifiers ensure reproducibility (e.g., InChIKey: OUZSFUTYZKCNQC-UHFFFAOYSA-N) .

Advanced Questions

Q. How can computational methods predict the reactivity of the benzenesulfonyl group in this compound?

  • Approach :

  • DFT calculations : Model electrophilic substitution sites using HOMO/LUMO energy gaps (e.g., sulfonamide group’s electron-withdrawing effects) .
  • Molecular docking : Screen interactions with biological targets (e.g., enzymes inhibited by sulfonamide derivatives) .
  • PubChem data : Leverage precomputed properties (e.g., topological polar surface area, logP) for solubility and permeability predictions .

Q. What strategies address low yield in the cyclization step during synthesis?

  • Solutions :

  • Solvent optimization : Replace 1,4-dioxane with polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to stabilize transition states in cyclopenta[b]thiophene formation .
  • Temperature control : Gradual heating (e.g., 60°C for 6 hours) reduces side reactions vs. room-temperature stirring .

Q. How does the thiophene ring influence biological activity in sulfonamide derivatives?

  • Structure-Activity Relationship (SAR) Insights :

  • Electron-deficient thiophenes : Enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2 inhibition observed in similar compounds) .
  • Cyanosubstitution : Increases metabolic stability by reducing oxidative metabolism at the 3-position .
  • Biological assays : Test anti-inflammatory or antimicrobial activity using cell-based models (e.g., LPS-induced TNF-α suppression) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.